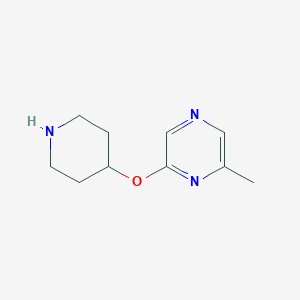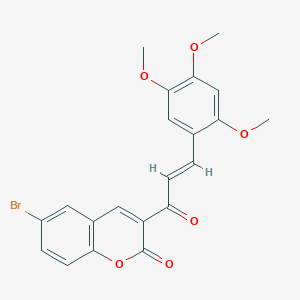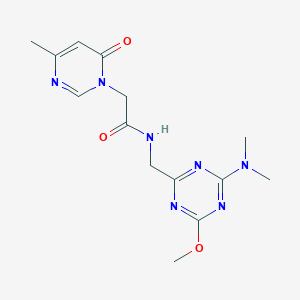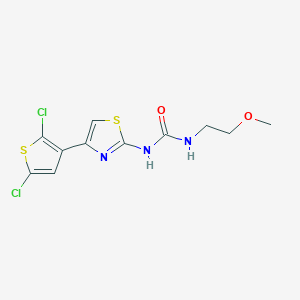
(S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride, commonly known as A-PVP, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s, but its recreational use has only gained popularity in recent years. A-PVP is a potent psychostimulant that produces effects similar to those of other stimulants such as cocaine and amphetamines.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antibacterial Properties
- The compound has been studied for its role in the asymmetric synthesis of antibacterial agents, particularly in the quinolonecarboxylic acid class. The S-(+) enantiomer demonstrated significantly better in vivo activity against bacteria compared to its racemic form, highlighting its potential clinical significance (Rosen et al., 1988).
Steric Effects in Hallucinogenic Compounds
- Research has explored the effects of steric bulk in hallucinogenic compounds, indicating the importance of molecular structure in determining pharmacological activity. This compound can be seen as an analogue in this research, helping to understand the activity of related compounds (Nichols & Kostuba, 1979).
Antitumor Activity Research
- Studies have focused on the synthesis of tertiary aminoalkanol hydrochlorides, including variants of this compound, and evaluating their potential antitumor activities. This research contributes to the search for new biologically active compounds for cancer treatment (Isakhanyan et al., 2016).
Viscosity Studies in Aqueous Solutions
- The viscosity of aqueous solutions containing derivatives of this compound has been measured and correlated with concentration and temperature. This research aids in understanding the physical properties of such solutions, which is crucial in various scientific applications (Chenlo et al., 2002).
Synthesis Improvement and Analysis
- Research has also been conducted on improving the synthesis methods of related compounds and analyzing their purity and yield. Such studies are vital for large-scale production and clinical application (Qing-fang, 2005).
Conversion to Cyclic Stabilized Forms
- The conversion of related compounds to cyclic stabilized forms has been studied. This research is important for understanding the stability and reactivity of these compounds, which can have implications in various fields including medicinal chemistry (Cheung & Shoolingin‐Jordan, 1997).
Synthesis and Antibacterial Activity
- Studies have examined the synthesis of analogues of this compound and their antibacterial activities. Understanding the structure-activity relationships in such compounds is crucial for developing new antibiotics (Egawa et al., 1984).
Protection Against Hydrolysis
- Research has indicated that the lithium amide of a 3-aminopyrrolidine, which is related to the compound , is protected against hydrolysis when aggregated with lithium halides. This finding is important for the stability and longevity of pharmaceuticals (Gimbert et al., 2017).
Propiedades
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFAIPIIRTLOX-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CC[C@@H](C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3007458.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B3007460.png)
![2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3007461.png)
![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)




![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)
